molecular formula C22H30O3 B3026252 Anacardic acid C15:3 CAS No. 103904-73-0

Anacardic acid C15:3

Cat. No.: B3026252
CAS No.: 103904-73-0
M. Wt: 342.5 g/mol
InChI Key: RCTQCQJPGOAUMN-SPAZTWFHSA-N
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Description

Anacardic acid C15:3 is a phenolic lipid derived from the cashew nut shell liquid. It is a mixture of several closely related organic compounds, each consisting of a salicylic acid core substituted with a 15-carbon alkyl chain that has three unsaturated bonds.

Mechanism of Action

Anacardic acid C15:3, also known as 8,11,14-Anacardic acid or 2-hydroxy-6-[(8E,11E)-pentadeca-8,11,14-trienyl]benzoic acid or 2-[(4Z,7Z,9E)-14-hydroxypentadeca-4,7,9-trien-2-yl]benzoic Acid, is a bioactive phytochemical found in the nutshell of Anacardium occidentale .

Target of Action

This compound has been found to be a common inhibitor of several clinically targeted enzymes such as NFjB kinase, histone acetyltransferase (HATs), lipoxygenase (LOX-1), xanthine oxidase, tyrosinase, and ureases . These enzymes play crucial roles in various biological processes, including inflammation, oxidative stress, and cancer progression.

Mode of Action

This compound interacts with its targets, primarily by inhibiting their enzymatic activities. This inhibition can lead to changes in cellular processes, such as reduced inflammation, oxidative damage, and cancer cell proliferation .

Biochemical Pathways

The inhibition of these enzymes by this compound affects various biochemical pathways. For instance, the inhibition of NFjB kinase can lead to the suppression of the NFjB signaling pathway, which plays a critical role in immune and inflammatory responses .

Pharmacokinetics

It is known that the compound is a major component of cashew nutshell liquid (cnsl), which is used in various industrial applications

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its ability to inhibit multiple enzymes. It has been suggested that the compound has bactericidal, fungicidal, insecticidal, anti-termite, and molluscicidal properties . Moreover, it has potential therapeutic applications in treating serious pathophysiological disorders like cancer, oxidative damage, inflammation, and obesity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of anacardic acid-based formulations in aqueous solution can vary with temperature

Preparation Methods

Synthetic Routes and Reaction Conditions: Anacardic acid C15:3 can be synthesized through the extraction of cashew nut shell liquid, which is a byproduct of cashew nut processing. The extraction methods include cold or solvent extraction, which yield a high concentration of anacardic acid (60-65%) along with other phenolic compounds .

Industrial Production Methods: The industrial production of anacardic acid involves the extraction of cashew nut shell liquid using mechanical or solvent extraction methods. The extracted liquid is then subjected to purification processes to isolate anacardic acid. This process is environmentally friendly and aligns with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: Anacardic acid C15:3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the phenolic hydroxyl group and the unsaturated alkyl chain.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Anacardic acid C15:3 is unique due to its specific structure and biological activities. Similar compounds include:

Properties

IUPAC Name

2-hydroxy-6-[(8E,11E)-pentadeca-8,11,14-trienyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h2,4-5,7-8,15,17-18,23H,1,3,6,9-14,16H2,(H,24,25)/b5-4+,8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVGEKPNSCFQIR-AOSYACOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC/C=C/C/C=C/CCCCCCCC1=C(C(=CC=C1)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18654-18-7, 103904-73-0
Record name Anacardic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018654187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8,11,14-Anacardic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5X3PZ4LDA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Hydroxy-6-(8,11,14-pentadecatrienyl)benzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031059
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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